molecular formula C12H18N2O2 B6343386 (S)-1-Cbz-Amino-butyl-3-amine CAS No. 949916-64-7

(S)-1-Cbz-Amino-butyl-3-amine

Cat. No. B6343386
CAS RN: 949916-64-7
M. Wt: 222.28 g/mol
InChI Key: BCEXTNLECRJBLD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Cbz-Amino-butyl-3-amine is an organic compound belonging to the class of amines. It is a chiral molecule, meaning it has two non-superimposable mirror images. It is a colorless liquid with a pungent odor and a boiling point of 200-202 °C. This compound has a variety of applications in the scientific and research fields, ranging from synthesis methods to biochemical and physiological effects. In

Scientific Research Applications

N-Urethane Protection of Amines and Amino Acids

The N-Cbz (benzyloxycarbonyl) group, derived from (S)-1-Cbz-Amino-butyl-3-amine, is used for the N-urethane protection of amines and amino acids. A solvent-free protocol employing N-fluorenylmethoxycarbonylation and N-benzyloxycarbonylation of amines has been described, which offers advantages such as the absence of bases, very short reaction times, high yields, selectivity, and ease of product separation (Gioia et al., 2015).

Mono-Protection of Amines and Amino Acids in Aqueous Phase

The Cbz group facilitates the simple and selective protection of amines and amino acids in the aqueous phase with high yields at room temperature, demonstrating advantages over existing methods by avoiding the formation of any by-products (Kumar et al., 2006).

Synthesis of N-Boc or N-Cbz Protected α-Branched Amines

The synthesis of N-Boc and N-Cbz protected α-branched amines has been achieved directly from commercially available compounds through a one-pot, three-component coupling reaction. This method, catalyzed by bismuth(III) triflate, highlights the mild reaction conditions, low catalytic loading, and the ease of N-protective group removal (Jaratjaroonphong et al., 2015).

Selective Cleavage of N,N-Dicarbamoyl-Protected Amines

A mild and new procedure for the selective cleavage of an alkoxycarbonyl group (Boc, CBz) in N,N-dicarbamoyl-protected amino compounds using lithium bromide has been developed. This method is particularly useful for the Cbz-selective cleavage in N,N-Ts,Cbz-diprotected amines and offers compatibility with a broad range of functionalities (Hernandez et al., 2003).

properties

IUPAC Name

benzyl N-[(3S)-3-aminobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEXTNLECRJBLD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Cbz-amino-butyl-3-amine

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